2-(7-甲基-2-氧代-2H-色烯-4-基)乙酸

描述

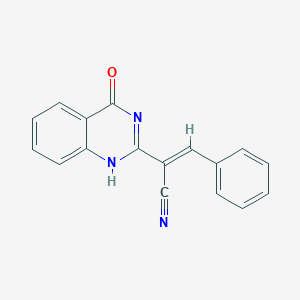

This compound is a coumarin derivative . It is used to quantitate platelet-activating factor by high-performance liquid chromatography with fluorescent detection . It can also modify FRET peptide substrates for analyzing protease activities .

Synthesis Analysis

The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride is carried out .Molecular Structure Analysis

The crystal structure of this compound features O3—H3···O1, and C7—H7A···O4 interactions to form (001) sheets .Chemical Reactions Analysis

The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .Physical And Chemical Properties Analysis

The compound has been characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .科学研究应用

Antitumor Activity

(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid: and its derivatives have shown promise as antitumor agents. Research studies have demonstrated their ability to inhibit tumor growth and proliferation . Further investigations are ongoing to explore their mechanisms of action and potential clinical applications.

Anti-HIV Properties

Coumarin derivatives, including this compound, exhibit anti-HIV activity. Their interaction with viral enzymes and inhibition of viral replication make them interesting candidates for antiretroviral drug development . Understanding their mode of action could lead to novel therapeutic strategies against HIV.

Antibacterial and Antifungal Effects

Researchers have explored the antibacterial and antifungal properties of (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid derivatives. These compounds may serve as leads for developing new antimicrobial agents . Investigating their efficacy against specific pathogens is crucial for potential clinical applications.

Anti-Inflammatory Potential

Inflammation plays a central role in various diseases. Some studies suggest that (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid derivatives possess anti-inflammatory properties . Investigating their effects on inflammatory pathways and immune responses could lead to therapeutic breakthroughs.

Anticoagulant Activity

Certain coumarin derivatives act as inhibitors of vitamin K epoxide reductase (VKOR), an enzyme involved in blood clotting. (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid derivatives may have anticoagulant effects, which could be relevant in managing thrombotic disorders .

Central Nervous System Stimulation

Although less explored, some coumarin compounds exhibit central nervous system (CNS) stimulant effects. Investigating the impact of (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid derivatives on neurotransmitter systems and neuronal activity could reveal their potential in CNS-related disorders .

作用机制

Target of Action

It is known that this compound is a coumarin derivative , and coumarin derivatives have been reported to exert notably antimicrobial as well as antifungal and tuberculostatic activity.

Mode of Action

Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Coumarin derivatives are known to exert a wide range of biological effects, including antimicrobial, antifungal, and tuberculostatic activities .

属性

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLZKYCWITDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964989 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid | |

CAS RN |

50764-81-3 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B7727253.png)

![6-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7727264.png)

![6-((5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B7727274.png)

![6-[(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7727276.png)

![[(5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727283.png)

![[(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727290.png)

![[(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727292.png)

![2-[(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B7727303.png)

![((5E)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B7727315.png)

![[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid](/img/structure/B7727318.png)

![[10-(3,4-dimethoxyphenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B7727326.png)